molecular formula C31H33N2NaO6S B12736321 Sodium 5-((9,10-dihydro-9,10-dioxo-4-((3,3,5-trimethylcyclohexyl)amino)-1-anthryl)amino)-2-ethoxybenzenesulphonate CAS No. 79135-79-8

Sodium 5-((9,10-dihydro-9,10-dioxo-4-((3,3,5-trimethylcyclohexyl)amino)-1-anthryl)amino)-2-ethoxybenzenesulphonate

Cat. No.: B12736321
CAS No.: 79135-79-8
M. Wt: 584.7 g/mol
InChI Key: ILMFZRGAFXBIQD-UHFFFAOYSA-M
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Description

Sodium 5-((9,10-dihydro-9,10-dioxo-4-((3,3,5-trimethylcyclohexyl)amino)-1-anthryl)amino)-2-ethoxybenzenesulphonate is a complex organic compound that belongs to the class of anthracene derivatives. This compound is characterized by its unique structure, which includes a sulfonate group, an ethoxybenzene moiety, and a dihydro-dioxo-anthracene core. It is primarily used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 5-((9,10-dihydro-9,10-dioxo-4-((3,3,5-trimethylcyclohexyl)amino)-1-anthryl)amino)-2-ethoxybenzenesulphonate involves multiple steps, starting with the preparation of the anthracene core. The key steps include:

    Formation of the Anthracene Core: The anthracene core is synthesized through a series of cyclization reactions involving aromatic precursors.

    Introduction of the Dihydro-Dioxo Groups: The dihydro-dioxo groups are introduced through oxidation reactions using reagents such as potassium permanganate or chromium trioxide.

    Attachment of the Trimethylcyclohexyl Group: The trimethylcyclohexyl group is attached via a nucleophilic substitution reaction, typically using a cyclohexylamine derivative.

    Sulfonation and Ethoxylation: The final steps involve sulfonation using sulfur trioxide or chlorosulfonic acid, followed by ethoxylation using ethylene oxide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis of Intermediates: Large-scale synthesis of the anthracene core and other intermediates.

    Continuous Flow Reactions: Use of continuous flow reactors to ensure efficient and consistent production.

    Purification and Crystallization: Purification through recrystallization and chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

Sodium 5-((9,10-dihydro-9,10-dioxo-4-((3,3,5-trimethylcyclohexyl)amino)-1-anthryl)amino)-2-ethoxybenzenesulphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the dihydro-dioxo groups to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions can modify the ethoxybenzene moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, amines.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydroxylated anthracene derivatives.

    Substitution: Modified ethoxybenzene derivatives.

Scientific Research Applications

Sodium 5-((9,10-dihydro-9,10-dioxo-4-((3,3,5-trimethylcyclohexyl)amino)-1-anthryl)amino)-2-ethoxybenzenesulphonate is utilized in various scientific research fields:

    Chemistry: Used as a reagent in organic synthesis and as a fluorescent probe.

    Biology: Employed in the study of cellular processes and as a staining agent.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Used in the production of dyes and pigments due to its vibrant color properties.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. The mechanism involves:

    Binding to Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Interaction with DNA: Intercalation into DNA strands, affecting replication and transcription processes.

    Signal Transduction: Modulation of signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sodium 5-((9,10-dihydro-9,10-dioxo-4-((3,3,5-trimethylcyclohexyl)amino)-1-anthryl)amino)-2-ethoxybenzenesulphonate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its applications in various research fields make it a valuable compound for scientific studies.

Properties

CAS No.

79135-79-8

Molecular Formula

C31H33N2NaO6S

Molecular Weight

584.7 g/mol

IUPAC Name

sodium;5-[[9,10-dioxo-4-[(3,3,5-trimethylcyclohexyl)amino]anthracen-1-yl]amino]-2-ethoxybenzenesulfonate

InChI

InChI=1S/C31H34N2O6S.Na/c1-5-39-25-13-10-19(15-26(25)40(36,37)38)32-23-11-12-24(33-20-14-18(2)16-31(3,4)17-20)28-27(23)29(34)21-8-6-7-9-22(21)30(28)35;/h6-13,15,18,20,32-33H,5,14,16-17H2,1-4H3,(H,36,37,38);/q;+1/p-1

InChI Key

ILMFZRGAFXBIQD-UHFFFAOYSA-M

Canonical SMILES

CCOC1=C(C=C(C=C1)NC2=C3C(=C(C=C2)NC4CC(CC(C4)(C)C)C)C(=O)C5=CC=CC=C5C3=O)S(=O)(=O)[O-].[Na+]

Origin of Product

United States

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